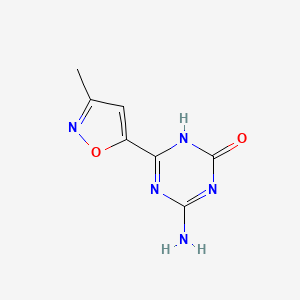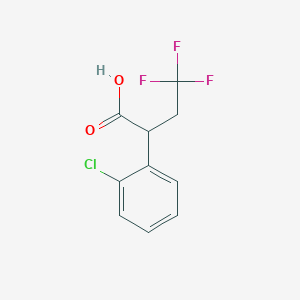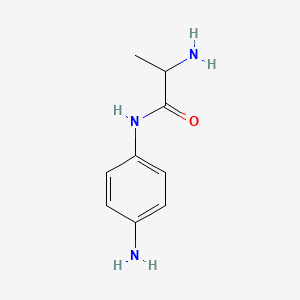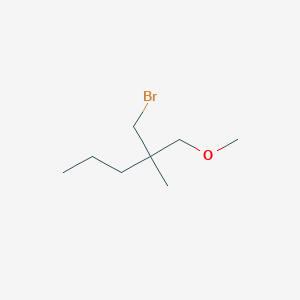
1-(5-Amino-1-methyl-1H-pyrazol-3-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Amino-1-methyl-1H-pyrazol-3-yl)ethan-1-one is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds containing two nitrogen atoms in a five-membered ring, and they exhibit a wide range of biological activities
Preparation Methods
The synthesis of 1-(5-Amino-1-methyl-1H-pyrazol-3-yl)ethan-1-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-3-pyrazolone with an amine source, such as ammonia or an amine derivative, in the presence of a catalyst . The reaction is usually carried out in a solvent like ethanol or methanol at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
1-(5-Amino-1-methyl-1H-pyrazol-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Condensation: It can participate in condensation reactions to form more complex heterocyclic systems.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Amino-1-methyl-1H-pyrazol-3-yl)ethan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(5-Amino-1-methyl-1H-pyrazol-3-yl)ethan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity . The compound may also interact with nucleic acids, affecting gene expression and protein synthesis . These interactions are crucial for its biological activity and therapeutic potential.
Comparison with Similar Compounds
Similar compounds to 1-(5-Amino-1-methyl-1H-pyrazol-3-yl)ethan-1-one include other aminopyrazoles such as 5-amino-3-methyl-1-phenylpyrazole . Compared to these compounds, this compound is unique due to its specific substitution pattern, which influences its reactivity and biological activity . Other similar compounds include various substituted pyrazoles that exhibit different pharmacological properties .
Properties
Molecular Formula |
C6H9N3O |
|---|---|
Molecular Weight |
139.16 g/mol |
IUPAC Name |
1-(5-amino-1-methylpyrazol-3-yl)ethanone |
InChI |
InChI=1S/C6H9N3O/c1-4(10)5-3-6(7)9(2)8-5/h3H,7H2,1-2H3 |
InChI Key |
OYHBFEIQIZRJRK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NN(C(=C1)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Hydroxymethyl)-1-oxa-8lambda6-thiaspiro[4.5]decane-8,8-dione](/img/structure/B15259423.png)
![4-[(Propylsulfonyl)amino]butanoic acid](/img/structure/B15259429.png)
![1-{4,8-Diazatricyclo[5.2.2.0,2,6]undecan-8-yl}-2-phenylethan-1-one](/img/structure/B15259437.png)
![2-Methyl-2-[(3-methylphenyl)methyl]pyrrolidine](/img/structure/B15259445.png)



amine](/img/structure/B15259485.png)

![1-[2-Amino-1-(4-chlorophenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B15259515.png)

![tert-Butyl[(4,5-dibromo-1-methyl-1H-imidazol-2-yl)methyl]amine](/img/structure/B15259526.png)

